2,2',4,4',6-pentabromodiphenyl ether

Catalog No.
S598098
CAS No.
189084-64-8
M.F
C12H5Br5O
M. Wt
564.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2',4,4',6-pentabromodiphenyl ether

CAS Number

189084-64-8

Product Name

2,2',4,4',6-pentabromodiphenyl ether

IUPAC Name

1,3,5-tribromo-2-(2,4-dibromophenoxy)benzene

Molecular Formula

C12H5Br5O

Molecular Weight

564.7 g/mol

InChI

InChI=1S/C12H5Br5O/c13-6-1-2-11(8(15)3-6)18-12-9(16)4-7(14)5-10(12)17/h1-5H

InChI Key

NSKIRYMHNFTRLR-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Br)Br)OC2=C(C=C(C=C2Br)Br)Br

Synonyms

2,2',3,4,4'-pentabromodiphenyl ether, 2,2',4,4',5-pentaBDE, 2,2',4,4',5-pentabromodiphenyl ether, 2,2',4,4',6-pentabromodiphenyl ether, DE 71, DE-71, PBDE, PBDE 100, PBDE 85, PBDE 99, pentabromodiphenyl ether, pentabromodiphenyl ether (mixed isomers)

Canonical SMILES

C1=CC(=C(C=C1Br)Br)OC2=C(C=C(C=C2Br)Br)Br

Environmental Science and Pollution Studies:

1,3,5-Tribromo-2-(2,4-dibromophenoxy)benzene, also known as PBDE-100 or 2,2',3,4,4'-pentabromodiphenyl ether, is a persistent organic pollutant (POP) []. POPs are chemicals that resist degradation, bioaccumulate in living organisms, and have the potential for long-range transport due to their volatility []. Research has focused on the presence and impact of PBDE-100 in various environmental matrices, including:

  • Air and atmosphere: Studies have detected PBDE-100 in air samples, suggesting its potential for long-range atmospheric transport [].
  • Water and sediment: PBDE-100 has been found in water bodies and sediments, raising concerns about its potential impact on aquatic ecosystems [].
  • Biota: Research has documented the bioaccumulation of PBDE-100 in various organisms, including fish, birds, and mammals [].

Toxicology and Health Effects:

Research efforts are underway to understand the potential health effects of PBDE-100 exposure. Studies have investigated its:

  • Endocrine disrupting potential: PBDE-100's structure resembles thyroid hormones, raising concerns about its potential to disrupt hormonal function [].
  • Neurodevelopmental effects: Studies suggest potential associations between PBDE exposure and developmental neurotoxicity in children [].
  • Other potential health effects: Research is exploring the potential link between PBDE exposure and other health outcomes, such as cancer and reproductive problems [].

Environmental Remediation:

Due to its environmental persistence and potential health risks, research is ongoing to develop effective methods for remediating PBDE-100 contamination. This includes exploring:

  • Bioremediation: Utilizing microorganisms to degrade PBDE-100 [].
  • Chemical and physical treatment methods: Investigating techniques like photolysis and thermal treatment for PBDE-100 degradation [].

2,2',4,4',6-pentabromodiphenyl ether is a member of the polybrominated diphenyl ethers family, specifically classified as a brominated flame retardant. Its chemical formula is C₁₂H₅Br₅O, and it has a molecular weight of approximately 564.688 g/mol . This compound is characterized by the presence of five bromine atoms attached to the diphenyl ether structure, which significantly enhances its flame-retardant properties. Due to its chemical stability and effectiveness in preventing ignition, it has been widely used in various industrial applications, particularly in flexible polyurethane foams and electronic devices .

  • Possible Skin and Respiratory Irritation: Bromine is a known irritant, so the compound could potentially irritate the skin and respiratory system upon contact or inhalation.
  • Environmental Impact: Brominated compounds can be persistent environmental pollutants. Proper disposal procedures should be followed if synthesized or encountered in research settings.

The chemical behavior of 2,2',4,4',6-pentabromodiphenyl ether primarily involves its interactions with heat and fire, where it decomposes rather than ignites. Under high temperatures, it can break down to release bromine radicals that inhibit flame propagation. Additionally, this compound can undergo reactions typical of organobromine compounds, such as nucleophilic substitution and electrophilic aromatic substitution, particularly when exposed to strong bases or acids .

Research indicates that 2,2',4,4',6-pentabromodiphenyl ether may have various biological effects. Although direct health impacts on humans are not conclusively proven, animal studies suggest potential toxicity affecting the liver, thyroid function, and neurobehavioral development . The compound is known to bioaccumulate in living organisms, raising concerns about its long-term ecological and health implications.

The synthesis of 2,2',4,4',6-pentabromodiphenyl ether typically involves bromination reactions of diphenyl ether under controlled conditions. Common methods include:

  • Direct Bromination: Diphenyl ether is treated with bromine in the presence of a catalyst (such as iron or aluminum bromide) to introduce bromine atoms at specific positions.
  • Electrophilic Aromatic Substitution: This method allows for selective bromination at the desired positions on the aromatic rings.

These processes require careful control of temperature and reaction time to achieve the desired degree of bromination without excessive degradation of the diphenyl ether backbone .

2,2',4,4',6-pentabromodiphenyl ether has been utilized in various applications due to its flame-retardant properties:

  • Flexible Polyurethane Foams: Widely used in furniture and automotive industries for fire safety.
  • Electronic Devices: Incorporated into circuit boards and other components to reduce flammability.
  • Textiles: Applied in upholstery and other fabric products to enhance fire resistance.

Studies have shown that 2,2',4,4',6-pentabromodiphenyl ether interacts with biological systems primarily through bioaccumulation. Its persistence in the environment raises concerns about its potential endocrine-disrupting effects. Research indicates that exposure can lead to hormonal imbalances and developmental issues in wildlife and potentially humans .

Furthermore, investigations into its interactions with other environmental contaminants suggest that it may enhance the toxicity of certain chemicals through synergistic effects.

2,2',4,4',6-pentabromodiphenyl ether belongs to a broader class of polybrominated diphenyl ethers. Below are some similar compounds along with a comparison highlighting their uniqueness:

Compound NameChemical FormulaUnique Features
2,2',4,4'-Tetrabromodiphenyl EtherC₁₂H₈Br₄OFewer bromine atoms; less persistent than pentaBDE
2,2',4,4',5-Pentabromodiphenyl EtherC₁₂H₅Br₅ODifferent bromination pattern; similar applications
Hexabromodiphenyl EtherC₁₂H₄Br₆OMore bromine atoms; increased toxicity potential

The distinct arrangement of bromine atoms in each compound leads to variations in their physical properties and biological activities. For instance, while 2,2',4,4',6-pentabromodiphenyl ether is effective as a flame retardant due to its five bromine substituents, compounds like hexabromodiphenyl ether may exhibit higher toxicity levels due to their greater degree of bromination .

Physical Description

Solid

XLogP3

6.9

LogP

7.24 (LogP)

Melting Point

97-98°C

UNII

YW2W2K0A6U

Other CAS

189084-64-8

Wikipedia

2,2',4,4',6-pentabromodiphenyl ether

Dates

Modify: 2023-08-15

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